2-Adamantylisocyanate
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-isocyanatoadamantane |
InChI |
InChI=1S/C11H15NO/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2 |
InChI Key |
VHQIDCCICPFCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Adamantylisocyanate
Phosgenation-Based Synthetic Routes
Phosgenation, the reaction of an amine with phosgene (B1210022) or a phosgene equivalent, is a common method for the synthesis of isocyanates. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often preferred in laboratory settings. nih.gov
Triphosgene-Mediated Synthesis from 2-Adamantylamine Hydrochloride
A frequently utilized method for the synthesis of 2-adamantylisocyanate involves the reaction of 2-adamantylamine hydrochloride with triphosgene. mdpi.comresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride liberated during the reaction, thereby driving the reaction to completion. Sodium hydrocarbonate is a commonly employed base for this purpose. mdpi.comresearchgate.net The use of 2-adamantylamine in its hydrochloride salt form is a practical approach, as amine hydrochlorides are often more stable and easier to handle than the free amines.
The general reaction scheme involves the slow addition of a solution of triphosgene to a suspension of 2-adamantylamine hydrochloride and a base in a suitable solvent. The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion.
Optimization of Reaction Conditions and Solvent Systems in Phosgenation Procedures
The efficiency of the phosgenation reaction can be influenced by several factors, including the choice of solvent and the reaction temperature. Dichloromethane is a commonly used solvent for the triphosgene-mediated synthesis of this compound, providing good solubility for the reactants and facilitating the reaction. mdpi.comresearchgate.netresearchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak (around 2270 cm⁻¹).
Optimization of the base and solvent system is crucial for maximizing the yield and purity of the final product. The selection of a suitable base and solvent ensures efficient neutralization of HCl and maintains a homogeneous or effectively stirred reaction mixture.
Curtius Rearrangement Strategies
The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids to isocyanates via an acyl azide (B81097) intermediate. nih.govnih.govorganic-chemistry.org This rearrangement proceeds with the retention of the stereochemistry of the migrating group. nih.gov
Synthesis via Adamantanecarboxylic Acid and Acyl Azides
The synthesis of this compound can be achieved through the Curtius rearrangement starting from 2-adamantanecarboxylic acid. This process typically involves two key steps: the conversion of the carboxylic acid to an acyl azide, followed by the thermal or photolytic rearrangement of the acyl azide to the isocyanate. raco.cat
One common approach involves the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). researchgate.net The resulting acyl chloride is then reacted with an azide salt, typically sodium azide (NaN₃), to form the acyl azide. mdpi.comresearchgate.netresearchgate.net The acyl azide is often not isolated due to its potentially explosive nature and is instead generated in situ. mdpi.comresearchgate.netresearchgate.net Heating the acyl azide in an inert solvent, such as toluene, induces the rearrangement to this compound with the loss of nitrogen gas. mdpi.comresearchgate.net
| Starting Material | Reagents | Intermediate | Product | Yield (%) |
| 2-Adamantanecarboxylic Acid | 1. SOCl₂, Benzene; 2. NaN₃, Toluene | 2-Adamantanecarbonyl azide | This compound | Not specified |
| 2-Adamantylamine Hydrochloride | Triphosgene, NaHCO₃, Dichloromethane | - | This compound | Not specified |
One-Pot Methodologies for Enhanced Efficiency in Curtius Rearrangements
To improve safety and operational efficiency, one-pot procedures for the Curtius rearrangement have been developed. researchgate.netresearchgate.netresearchgate.net These methods avoid the isolation of the potentially hazardous acyl azide intermediate. researchgate.net In a one-pot synthesis, the carboxylic acid is converted to the acyl chloride, which is then directly treated with sodium azide in a suitable solvent. The subsequent rearrangement to the isocyanate occurs in the same reaction vessel. researchgate.net This approach has been shown to provide high yields of adamantyl-containing isocyanates, typically in the range of 83–94%. researchgate.net
Recent advancements in one-pot Curtius rearrangements include the use of reagents like diphenylphosphoryl azide (DPPA), which allows for the direct conversion of carboxylic acids to isocyanates or their derivatives without the need for prior activation to an acyl chloride. nih.gov
Alternative Synthetic Approaches and Precursor Functionalization
While phosgenation and the Curtius rearrangement are the most common methods, other synthetic strategies for isocyanates exist, although they are less frequently reported for this compound specifically. These can include the reaction of alkyl halides with cyanate (B1221674) salts or the thermal decomposition of certain carbamates.
Phosgenation of 2-Aminoadamantane (B82074)
The conversion of 2-aminoadamantane to this compound is efficiently accomplished through phosgenation. Due to the high toxicity and gaseous nature of phosgene, modern synthetic procedures often favor the use of triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that serves as a source of phosgene in situ.
The reaction is typically carried out by treating 2-aminoadamantane, often in its hydrochloride salt form, with triphosgene in a suitable inert solvent. nih.govmdpi.comresearchgate.netresearchgate.net A biphasic system consisting of an organic solvent, such as dichloromethane, and an aqueous solution of a mild base is commonly employed. nih.govorgsyn.org The base, frequently sodium bicarbonate, serves to neutralize the hydrogen chloride generated during the reaction, driving the formation of the isocyanate. nih.govorgsyn.org
The general transformation proceeds by the reaction of the free amine with phosgene (generated from triphosgene), leading to an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride to furnish the final isocyanate product. The use of the amine hydrochloride salt requires a base to first liberate the free amine for the reaction to proceed.
Detailed research findings indicate that this method is robust and efficient. For instance, the synthesis of N-abieta-8,11,13-trien-18-yl-N'-2-adamantylurea was achieved by reacting the in situ generated this compound with the appropriate amine, affording the final product in a 72% yield, which suggests a high conversion rate for the initial isocyanate formation step. nih.gov The general procedure for synthesizing isocyanates from amino acid hydrochlorides using triphosgene in a dichloromethane/aqueous sodium bicarbonate system has been reported to yield products in excellent yields, often as high as 98%. orgsyn.org
Table 1: Reaction Conditions for the Synthesis of this compound via Phosgenation
| Precursor | Reagent | Base | Solvent | Reported Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminoadamantane Hydrochloride | Triphosgene | Sodium Hydrocarbonate | Dichloromethane | High (inferred from subsequent reaction) | nih.govmdpi.com |
| Amine Precursor | Triphosgene | Diisopropylethylamine | Not Specified | Not Specified | nih.gov |
| L-Phenylalanine methyl ester hydrochloride (example of a general method) | Triphosgene | Sodium Bicarbonate | Dichloromethane / Water | 98% | orgsyn.org |
Advanced Reaction Chemistry and Mechanistic Investigations of 2 Adamantylisocyanate
Nucleophilic Addition Reactions
The electron-deficient carbon atom of the isocyanate group in 2-adamantylisocyanate is highly susceptible to attack by nucleophiles. This reactivity is the basis for the formation of a diverse array of organic compounds.
Formation of Urea (B33335) and Thiourea (B124793) Derivatives from this compound
The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted ureas. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer. Similarly, reaction with thiols or hydrogen sulfide (B99878) under appropriate conditions can yield thiourea derivatives, although the synthesis of thioureas more commonly involves the use of isothiocyanates. researchgate.netscholarsresearchlibrary.comnih.govnih.govmdpi.com The synthesis of urea and thiourea derivatives is a common strategy in drug discovery and materials science. nih.govnih.gov
Table 1: Examples of Urea and Thiourea Derivative Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| This compound | Primary/Secondary Amine | N-(2-Adamantyl)-N'-substituted urea | researchgate.netscholarsresearchlibrary.com |
| This compound | Thiol/H₂S | N-(2-Adamantyl)thiourea derivative | researchgate.netmdpi.com |
| 2-Aminothiazole | Isocyanate/Isothiocyanate | N-substituted-N'-(2-thiazolyl)urea/thiourea | researchgate.net |
| 4-Aminoaniline | Diphenylchlorophosphate, then Isocyanate | Urea derivative of diphenylphosphoramidate | scholarsresearchlibrary.com |
Reactions with Amines and Substituted Amines
The reaction of this compound with a wide range of amines and their substituted counterparts is a fundamental process in its reaction chemistry. rsc.orgresearchgate.net Amines, acting as nucleophiles, readily add across the C=N bond of the isocyanate. crunchchemistry.co.ukgeeksforgeeks.orgmnstate.edu The steric bulk of the adamantyl group can influence the reaction rate and, in some cases, the stability of the resulting urea. The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the electrophilic carbonyl carbon of the isocyanate. crunchchemistry.co.uk This initial addition is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea product. geeksforgeeks.orgmnstate.edu
The versatility of this reaction allows for the incorporation of the bulky adamantyl moiety into a wide variety of molecular architectures, a feature often exploited in medicinal chemistry to enhance pharmacokinetic properties.
Transition Metal-Catalyzed Transformations
The reactivity of this compound can be further expanded and controlled through the use of transition metal catalysts. These catalysts can enable novel bond formations and transformations that are not accessible through traditional synthetic methods.
Rh(III)-Catalyzed C-H Amidation Reactions Utilizing Isocyanates
Rhodium(III) catalysts have emerged as powerful tools for the direct functionalization of C-H bonds. nih.govsnnu.edu.cnchemrxiv.orgsemanticscholar.org In the context of this compound, Rh(III) catalysis can facilitate C-H amidation reactions. nih.gov This process involves the insertion of the isocyanate into a C-H bond, typically directed by a coordinating group on the substrate. The bulky adamantyl group of the isocyanate can influence the efficiency and selectivity of this transformation. This methodology provides a direct and atom-economical route to complex amides, which are important structural motifs in pharmaceuticals and agrochemicals. nih.gov
Table 2: Key Features of Rh(III)-Catalyzed C-H Amidation
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically a [Cp*RhCl₂]₂/AgSbF₆ mixture or similar Rh(III) complex. | nih.gov |
| Directing Group | An N-acyl amino group or other coordinating moiety is often required on the substrate to direct the C-H activation. | nih.gov |
| Substrate Scope | Can be applied to a range of substrates containing accessible C-H bonds, including anilides and enamides. | nih.gov |
| Product | Leads to the formation of N-acyl anthranilamides and other amidated products. | nih.gov |
Hydroelementation Reactions Involving Adamantylisocyanate
Hydroelementation reactions involve the addition of an E-H bond (where E is a main group element) across an unsaturated bond. This compound can participate in such reactions, for example, with low-valent hydrides of tin and lead. rsc.orgresearchgate.netrsc.orguni-tuebingen.de In these reactions, the hydride is transferred to the electrophilic carbon of the isocyanate, and the resulting amidate anion coordinates to the metal center. researchgate.netrsc.org These transformations result in the formation of novel organometallic species with unique structural and electronic properties. The bulky adamantyl group plays a crucial role in stabilizing the resulting complexes.
For instance, the reaction of this compound with a dimeric organotin hydride, [(Ar*SnH)₂], results in the formation of a product where the hydride has added to the isocyanate carbon, and the resulting amidate ligand bridges the two tin centers. rsc.org A similar reactivity is observed with the lead analogue. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N'-disubstituted ureas |
| Thiourea derivatives |
| Pyrimidinone derivatives |
| N-acyl anthranilamides |
| Enamine amides |
| Anilides |
| Enamines |
| [CpRhCl₂]₂ |
| AgSbF₆ |
| [(ArSnH)₂] |
| [(Ar*PbH)₂] |
| Amidate anion |
| Organotin hydride |
Exploration of Reaction Mechanisms and Kinetics
The reactivity of isocyanates, including this compound, is a subject of detailed mechanistic investigation. Understanding whether these reactions proceed through a single, coordinated step or a multi-step pathway is crucial for controlling reaction outcomes and designing new synthetic methodologies. The mechanism can be influenced by several factors, including the reactants' nature, solvent polarity, and catalysts.
Influence of Steric and Electronic Factors on Reaction Selectivity
The selectivity of reactions involving this compound is governed by a combination of steric and electronic effects originating from the adamantyl group and the isocyanate functionality itself.
Steric Factors:
The 2-adamantyl group is a bulky, three-dimensional substituent that exerts significant steric hindrance. numberanalytics.com This steric bulk can play a decisive role in reaction selectivity by dictating the trajectory of nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate group. For instance, in reactions with nucleophiles that have multiple potential sites of attack, the adamantyl group can block access to certain positions, thereby favoring others.
However, the impact of the adamantyl group's steric hindrance is not always straightforward. A study on the hydrosilylation of alkenes bearing an adamantyl pendant found that, contrary to expectations, the bulky group showed negligible steric hindrance to the transformation. arkat-usa.org Conversely, research on the nitration of 1-adamantyl-substituted aromatic ketones demonstrated that the adamantyl moiety's bulk can force the carbonyl group out of coplanarity with the aromatic ring, thereby altering the resonance effect and influencing the regioselectivity of the nitration. semanticscholar.org
Electronic Factors:
The isocyanate group (–N=C=O) is inherently electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orgyoutube.com The electronic properties of both the isocyanate and the reacting nucleophile are critical in determining the reaction's outcome.
The reactivity of the isocyanate is influenced by the nature of the substituent attached to the nitrogen atom. The electron-donating nature of the alkyl adamantyl group increases the electron density on the isocyanate nitrogen, which can modulate the electrophilicity of the carbonyl carbon. The reactivity of an isocyanate compound generally increases with the increasing electrophilicity of the group attached. researchgate.net
Furthermore, the electronic nature of the nucleophile plays a crucial role. In a study involving the reaction of pentaphenylborole with 1-adamantyl isocyanate, the selectivity of the reaction—whether the C=N or C=O bond of the isocyanate inserts into the borole (B14762680) ring—was found to depend on the polarization of the isocyanate and the initial coordination of the nucleophile. nih.gov For 1-adamantyl isocyanate, coordination occurred through the nitrogen atom, leading to the formation of a B-N containing heterocycle. nih.gov This highlights how electronic factors can dictate the regioselectivity of the reaction. The efficiency of catalysts in reactions involving isocyanates can also be tied to their electronic properties, such as nucleophilicity or acidity. tandfonline.com
The interplay of these steric and electronic factors is summarized in the table below.
| Factor | Influence on this compound Reactivity | Example Outcome |
|---|---|---|
| Steric Hindrance (from adamantyl group) | Can block or direct the approach of nucleophiles, influencing regioselectivity. numberanalytics.comsemanticscholar.org Can also be negligible in certain reactions. arkat-usa.org | Altered ortho/meta/para ratios in aromatic substitutions. semanticscholar.org |
| Electronic Effects (from adamantyl group) | The electron-donating adamantyl group can modulate the electrophilicity of the isocyanate carbon. | Affects the overall reaction rate. |
| Electronic Effects (of the nucleophile) | The nucleophilicity and coordination preference of the attacking species determine the site of reaction. nih.gov | Selective formation of different heterocyclic products based on the nucleophile's initial coordination. nih.gov |
Computational Chemistry and Theoretical Studies of 2 Adamantylisocyanate Systems
Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations
Both quantum mechanical (QM) and molecular mechanics (MM) methods are instrumental in the study of 2-adamantylisocyanate. QM methods, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and bonding. aps.org MM methods, on the other hand, use classical mechanics to model molecular systems, offering a computationally less expensive approach to study large systems and their conformational landscapes. wikipedia.org
The electronic structure of this compound is characterized by the interplay between the bulky, saturated adamantane (B196018) cage and the reactive isocyanate group. Self-consistent tight-binding linear muffin-tin orbital methods can be used to calculate the electronic structure and ground-state properties. researchgate.net Analysis of the density of states (DOS) and charge density plots reveals the nature of the bonding within the molecule. researchgate.net The strong covalent interaction between atoms is a key feature, and the presence of a pseudogap in the total density of states is a common characteristic in related compounds. researchgate.net
Key electronic properties of this compound and related compounds can be summarized in the following table:
| Property | Description |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. |
| Electron Density Distribution | The distribution of electrons within the molecule, which influences its polarity and reactivity. The isocyanate group is electron-withdrawing, creating a dipole moment. |
| Bonding Characteristics | The adamantyl cage consists of single C-C and C-H bonds, while the isocyanate group features C=N and N=C=O double bonds. The bonding between the adamantyl group and the isocyanate is a single C-N bond. |
The rigid, cage-like structure of the adamantane moiety significantly restricts the conformational freedom of this compound. The primary source of conformational flexibility arises from the rotation around the single bond connecting the adamantyl cage to the isocyanate group.
Computational methods, such as molecular mechanics force fields, are employed to explore the potential energy surface and identify stable conformers. wikipedia.org These calculations help in understanding how the bulky adamantyl group influences the orientation of the isocyanate functionality and, consequently, its reactivity. For derivatives of this compound, the nature and position of substituents on the adamantane cage can introduce additional conformational possibilities, which can be systematically studied using computational techniques.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a crucial tool for understanding the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the characterization of transient species like transition states, and the prediction of reaction outcomes. boisestate.edu
The transition state is a fleeting, high-energy configuration of atoms that exists for a fraction of a second during a chemical reaction. masterorganicchemistry.com Identifying and characterizing the transition state is key to understanding the reaction mechanism and its kinetics. ims.ac.jpnih.gov Computational methods can locate and calculate the properties of transition states, providing insights into the energy barriers of reactions. ims.ac.jp For reactions involving this compound, such as its reaction with nucleophiles, computational models can map out the entire reaction coordinate, from reactants to products, passing through the transition state. boisestate.edu
For instance, in the reaction of this compound with an alcohol to form a carbamate (B1207046), computational modeling can determine the geometry and energy of the transition state, revealing the concerted or stepwise nature of the reaction.
Predicting the outcome of a chemical reaction, including the major products and their stereochemistry, is a major goal of computational chemistry. neurips.cclibretexts.org For reactions involving this compound, where the bulky adamantyl group can exert significant steric hindrance, predicting the stereoselectivity is particularly important. ddugu.ac.inchemistrysteps.com
Computational models can predict whether a reaction will be stereoselective, meaning it favors the formation of one stereoisomer over another. ddugu.ac.inmsu.edu This is achieved by calculating the energies of the different possible transition states leading to the various stereoisomeric products. The transition state with the lower energy will correspond to the major product. For example, in the addition of a chiral nucleophile to this compound, computational analysis can predict which diastereomer will be formed in excess. msu.edu
Molecular Docking and Interaction Profiling of Adamantane-Containing Adducts
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to understand how a small molecule, such as an adduct derived from this compound, might interact with a biological target like a protein or enzyme. nih.govnih.gov
The adamantane cage, due to its lipophilic nature, often engages in hydrophobic interactions within the binding pockets of proteins. researchgate.netnih.gov Molecular docking simulations can predict these interactions and provide a binding energy score, which gives an estimate of the binding affinity. nih.gov
A study on adamantane-based compounds as potential sigma-2 receptor ligands utilized molecular docking to investigate the binding modes and interaction mechanisms. nih.gov The results showed that the adamantane ring system binds to a hydrophobic pocket in the receptor. nih.gov Similarly, in the context of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors, molecular docking suggested that adamantane derivatives bind to the enzyme through hydrophobic contacts and hydrogen bonds. nih.gov
The following table summarizes typical interactions observed in molecular docking studies of adamantane-containing adducts:
| Interaction Type | Description |
| Hydrophobic Interactions | The nonpolar adamantane cage interacts favorably with hydrophobic residues in the protein's binding site. nih.govnih.gov |
| Hydrogen Bonding | Functional groups on the adduct, such as the carbamate linkage formed from the isocyanate, can form hydrogen bonds with polar residues in the binding site. nih.gov |
| Van der Waals Forces | These are weak, short-range electrostatic attractions between uncharged molecules. wikipedia.org |
These computational insights are invaluable for the rational design of new bioactive molecules based on the this compound scaffold. pensoft.net
Investigation of Ligand-Receptor Interactions for this compound Derivatives
Understanding how a ligand binds to its biological target is fundamental for drug discovery and design. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are routinely employed to investigate the interactions between ligands and receptors at an atomic level. nih.govscifiniti.com While specific studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, the principles derived from studies on other adamantane derivatives can be extrapolated.
Molecular docking studies predict the preferred binding orientation and affinity of a ligand to a receptor. nih.govscifiniti.com For a hypothetical this compound derivative targeting a specific protein, docking simulations would be used to place the molecule within the receptor's binding site. The adamantane cage, due to its lipophilicity and bulk, often engages in van der Waals interactions and can displace water molecules from hydrophobic pockets, contributing favorably to the binding free energy. The isocyanate group, or more likely a urea (B33335) or carbamate derivative formed upon reaction, can participate in hydrogen bonding with key amino acid residues in the receptor active site. nih.gov
For instance, in studies of adamantane-linked 1,2,4-triazole (B32235) derivatives as potential 11β-HSD1 inhibitors, molecular docking was used to predict binding conformations and interactions with active site residues. nih.gov Similar approaches could be applied to this compound derivatives to understand their potential as enzyme inhibitors or receptor modulators. The table below illustrates the types of interactions that are typically analyzed in such studies.
| Interaction Type | Potential Interacting Groups on a this compound Derivative | Receptor Amino Acid Residues (Examples) |
| Hydrogen Bonding | Urea/Carbamate NH and C=O groups | Ser, Thr, Tyr, Asn, Gln, His |
| Hydrophobic Interactions | Adamantane cage | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Van der Waals Forces | Entire molecule | All surrounding residues |
Molecular dynamics simulations can further refine the static picture provided by docking by simulating the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can reveal the stability of binding modes, the role of solvent molecules, and conformational changes in both the ligand and the receptor upon binding. Density functional theory (DFT) can also be used to study the electronic properties of these derivatives, which can influence their reactivity and interaction with biological targets. mdpi.com
Rational Design of Adamantane-Containing Molecular Structures via Computational Approaches
Computational chemistry plays a pivotal role in the rational design of novel molecules by predicting their properties before synthesis, thus saving time and resources. nih.govupc.edu For adamantane-containing structures, including those derived from this compound, computational approaches can guide the modification of the lead compound to optimize its activity, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies, often aided by computational methods, help in understanding how modifications to a molecule's structure affect its biological activity. nih.gov For example, computational models can predict how substituting different groups on the adamantane cage or modifying the linker between the adamantane moiety and another functional group would affect binding affinity. nih.gov
A key aspect of the rational design of adamantane derivatives is leveraging the unique properties of the adamantane cage. Its rigidity can help in pre-organizing the pharmacophoric groups in a conformation that is favorable for binding, thus reducing the entropic penalty upon binding. Computational studies can explore different substitution patterns on the adamantane ring to enhance interactions with the target receptor. For example, DFT calculations have been used to investigate how boron substitution in the adamantane cage modifies its electronic and optical properties. mdpi.com
The table below summarizes some computational approaches and their applications in the rational design of adamantane-containing molecules.
| Computational Method | Application in Rational Design |
| Molecular Docking | Predicting binding modes and affinities of new derivatives to a biological target. nih.govscifiniti.com |
| Molecular Dynamics (MD) | Assessing the stability of the ligand-receptor complex and understanding the dynamic nature of the interaction. nih.gov |
| Quantum Mechanics (QM) | Calculating electronic properties, reaction mechanisms, and providing accurate parameters for molecular mechanics force fields. mdpi.comupc.edu |
| 3D-QSAR | Building predictive models that correlate the 3D properties of molecules with their biological activity to guide the design of more potent compounds. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity, which can be used to design new scaffolds. |
By integrating these computational tools, researchers can design novel this compound derivatives with tailored properties for specific applications, such as potent and selective enzyme inhibitors or novel materials. The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm in modern chemical research.
Applications in Polymer Chemistry and Materials Science
Polyaddition and Polymerization Reactions
Polyaddition and polymerization are fundamental processes in polymer chemistry for the synthesis of a wide array of materials. 2-Adamantylisocyanate is a key monomer in these reactions, particularly in the formation of polyurethanes and polyureas through step-growth polymerization.
Formation of Polyureas and Polyurethanes Utilizing this compound
The synthesis of polyureas and polyurethanes involves the reaction of diisocyanates or polyisocyanates with diamines or polyols, respectively. While direct studies on this compound as a bifunctional monomer are not extensively documented, the principles of polyurethane and polyurea formation can be applied. In a hypothetical scenario, a diisocyanate derivative of adamantane (B196018), such as 1,3-diisocyanatoadamantane, could react with a diamine to form a polyurea, or with a diol to form a polyurethane.
The reaction for forming a polyurea from a generic adamantane diisocyanate and a diamine is a polyaddition reaction. This type of reaction, also known as addition polymerization, involves the joining of monomers without the loss of a small molecule. numberanalytics.com The isocyanate groups of the adamantane derivative would react with the amine groups of the diamine to form urea (B33335) linkages, resulting in a polymer chain with adamantane moieties incorporated into the backbone. The synthesis of polyureas can also be achieved through alternative, isocyanate-free routes, for example, by the melt polycondensation of urea with diamines. rsc.org
Similarly, the formation of polyurethanes would involve the reaction of an adamantane diisocyanate with a diol. openstax.org The isocyanate groups react with the hydroxyl groups of the diol to form urethane (B1682113) linkages. This reaction is also a polyaddition process and can be catalyzed to control the reaction rate. nih.gov The incorporation of the rigid adamantane structure is expected to significantly influence the properties of the resulting polyurethane. For instance, studies on polyurethanes derived from 1,4:3,6-dianhydro-D-sorbitol (a rigid diol) have shown that the rigidity of the monomer can lead to polymers with high glass transition temperatures and good thermomechanical resistance. wikipedia.org
Role in Step-Growth Polymerization Processes
The formation of polyureas and polyurethanes from this compound and a suitable comonomer is a classic example of step-growth polymerization. wikipedia.orgnih.gov In this type of polymerization, the polymer chain grows in a stepwise manner. numberanalytics.com Initially, monomers react to form dimers, which then react to form trimers, and so on. High molecular weight polymers are only achieved at very high conversion rates. wikipedia.org
The kinetics of step-growth polymerization, such as polyesterification, can be influenced by catalysts and the removal of any condensation byproducts. rsc.org The Carothers equation is often used to relate the number-average degree of polymerization to the extent of the reaction. For a linear step-growth polymerization, the polydispersity index (PDI), which is a measure of the distribution of molecular weights in a polymer sample, approaches a value of 2 at full conversion. numberanalytics.com
The presence of the bulky adamantane group from this compound in the polymer backbone can affect the kinetics of polymerization and the final polymer properties. The steric hindrance of the adamantyl group might influence the reactivity of the isocyanate functionality. Furthermore, the rigidity of the adamantane cage can restrict the mobility of the polymer chains, leading to materials with higher thermal stability and distinct mechanical properties compared to their aliphatic or aromatic counterparts. While specific kinetic data for this compound is scarce, the general principles of step-growth polymerization provide a framework for understanding its behavior in polymerization reactions. numberanalytics.comlibretexts.org
Advanced Polymer Architectures Incorporating 2-Adamantyl Moieties
The unique properties of the adamantane group make it a desirable component in the design of advanced polymer architectures with tailored functionalities and applications.
Functionalization of Polymeric Materials with Adamantane Groups
The functionalization of existing polymers with adamantane moieties can be achieved through post-polymerization modification. nih.govresearchgate.net For instance, a polymer with pendant hydroxyl or amine groups can be reacted with this compound. The isocyanate group will readily react with the hydroxyl or amine groups on the polymer backbone, covalently attaching the adamantane cage as a side group. This method allows for the precise control of the degree of functionalization by adjusting the stoichiometry of the reactants.
This approach has been used to modify the properties of various polymers. For example, the introduction of adamantane groups can increase the hydrophobicity of a polymer, which can be useful for applications in coatings or membranes. The bulky nature of the adamantane group can also create void spaces within the polymer matrix, potentially enhancing properties like gas permeability.
A study on the functionalization of poly(2-oxazoline)s with adamantane side chains demonstrated the ability to tune the lower critical solution temperature (LCST) of the polymer through host-guest chemistry with cyclodextrins. nih.govnih.gov This highlights the potential of adamantane functionalization in creating "smart" or stimuli-responsive materials.
The following table summarizes the effect of incorporating adamantane moieties on the properties of various polymers, based on findings from related adamantane-containing systems.
| Polymer Type | Adamantane-Containing Monomer | Effect of Adamantane Incorporation | Reference |
| Poly(dialkyl fumarate) | Di(1-adamantyl) fumarate | Excellent thermal stability | researchgate.net |
| Poly(amideimide)s | Diimide-diacids with adamantane | Amorphous, soluble in organic solvents, excellent thermal stability | fraunhofer.de |
| Poly(ester-urethane)s | MPC-diol with adamantane precursor | Improved hemocompatibility | mdpi.com |
Two-Photon Polymerization Strategies for this compound-Derived Monomers or Crosslinkers
Two-photon polymerization (TPP) is a high-resolution 3D printing technique that allows for the fabrication of complex micro- and nanostructures. nih.govnih.govd-nb.info The process relies on the simultaneous absorption of two photons by a photoinitiator, which then initiates polymerization in a very small, localized volume (a voxel). nih.govd-nb.info This enables the creation of intricate 3D structures with sub-micrometer resolution. d-nb.info
While there is no direct literature on the use of this compound in TPP, adamantane-containing monomers or crosslinkers could be designed for this application. A monomer derived from this compound could be synthesized to contain a polymerizable group, such as an acrylate (B77674) or methacrylate. This monomer could then be included in a photocurable resin for TPP. The adamantane moiety would be expected to enhance the thermal and mechanical properties of the resulting 3D-printed structures.
Alternatively, a di-functional or multi-functional crosslinker derived from an adamantane diisocyanate could be used in a TPP formulation. The adamantane core would act as a rigid junction point, potentially leading to materials with high stiffness and stability. The development of novel photoinitiators with high two-photon absorption cross-sections is an active area of research, and adamantane-containing chromophores could also be explored for this purpose. rsc.org
The table below provides an overview of common materials used in two-photon polymerization.
| Material Type | Examples | Key Properties for TPP | Reference |
| Acrylate-based photoresists | Poly(methyl methacrylate) (PMMA) | Versatility, rapid processing, ease of development | nih.gov |
| Epoxy-based polymers | SU8 | Solid at room temperature, good for immobilizing structures | nih.gov |
| Organic-inorganic hybrid polymers | ORMOCERs | High chemical and thermal stability, tunable properties | fraunhofer.denih.gov |
Supramolecular Chemistry Involving 2 Adamantylisocyanate Derivatives
Self-Assembly of Adamantane-Appended Architectures
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. wikipedia.org Adamantane (B196018) derivatives, due to their distinct shape and ability to participate in specific non-covalent interactions, are frequently used to direct the formation of well-defined supramolecular architectures. pensoft.net
Researchers have designed and synthesized novel Supramolecular Self-Associating Amphiphiles (SSAs) by appending an adamantane group to a molecular structure. tandfonline.comkent.ac.uk The primary design consideration for incorporating the adamantane moiety is to leverage its significant lipophilicity and rigid structure. kent.ac.uknih.gov This feature is known to enhance the permeation of molecules across biological membranes and improve pharmacokinetic properties, which is crucial for developing new therapeutic agents. tandfonline.comkent.ac.uk
The synthesis of these SSAs often involves multi-step reaction protocols. For instance, adamantane-appended amphiphiles have been created through selective amide bond formation, demonstrating high yields and atom economy. researchgate.net A common strategy involves reacting an adamantane-containing precursor, which could be derived from 2-adamantylisocyanate, with other molecular fragments designed to induce self-association, such as groups capable of forming strong hydrogen bonds (e.g., ureas or amides). tandfonline.comresearchgate.net The resulting amphiphilic molecules possess a lipophilic adamantane head and a more polar segment, driving their assembly in different solvent systems. tandfonline.comkent.ac.uk
Table 1: Design Rationale for Adamantane-Appended SSAs
| Feature | Design Purpose | Reference |
| Adamantane Moiety | Increase molecular lipophilicity; enhance biological membrane permeation. | tandfonline.comkent.ac.uk |
| Rigid Scaffold | Provide structural stability and a defined three-dimensional shape. | nih.gov |
| Hydrogen Bonding Groups | Direct self-association through specific intermolecular interactions. | tandfonline.comresearchgate.net |
| Amphiphilicity | Drive the formation of aggregated species in solution. | tandfonline.com |
The self-assembly of adamantane-appended architectures is driven by a combination of non-covalent interactions. Hydrogen bonding and host-guest interactions are particularly significant in these systems.
Hydrogen Bonding: Hydrogen bonds play a critical role in directing the self-assembly of many organic molecules. researchgate.netnih.gov In adamantane-appended SSAs, functionalities like urea (B33335) or amide groups are often incorporated to form strong, directional hydrogen bonds. tandfonline.comkent.ac.uk These interactions can lead to the formation of one-dimensional polymeric chains or more complex networked structures. researchgate.netacs.org For example, studies on adamantane-based catechols and bisphenols have shown that intermolecular hydrogen bonds formed by hydroxyl groups are essential for producing diverse crystalline structures, including helical chains and layered networks. researchgate.netacs.org The presence and positioning of these hydrogen-bonding groups can significantly influence the stability and morphology of the resulting aggregates. tandfonline.com However, in some cases, the bulky adamantane group can sterically hinder access to hydrogen-bonding sites, affecting the self-association process. tandfonline.comkent.ac.uk
Host-Guest Interactions: The adamantane cage is an archetypal "guest" molecule in host-guest chemistry due to its ideal size and shape for fitting into the hydrophobic cavities of various "host" macrocycles. nih.gov The most common hosts are cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govpensoft.net
Cyclodextrins (CDs): These naturally occurring, water-soluble macrocycles made of glucose units readily form stable 1:1 inclusion complexes with adamantane derivatives. nih.gov The association is primarily driven by hydrophobic interactions, as the lipophilic adamantane moiety is favorably encapsulated within the nonpolar CD cavity, displacing water molecules. universiteitleiden.nl The binding affinity is typically strong, with association constants (Kₐ) in the range of 10³–10⁵ M⁻¹. nih.govmdpi.com This robust and specific interaction is widely exploited to assemble more complex structures, such as cross-linking vesicles or functionalizing surfaces. mdpi.comrsc.org
Cucurbit[n]urils (CB[n]): These pumpkin-shaped macrocycles exhibit even stronger binding with adamantane derivatives compared to cyclodextrins, owing to a combination of hydrophobic effects and ion-dipole interactions at the portals of the host. nih.gov The ADA/CB[n] system is a cornerstone of many supramolecular applications, used to construct drug delivery vehicles, sensors, and hybrid nanostructures. nih.gov
The dynamic and reversible nature of these host-guest interactions allows for the creation of stimuli-responsive systems where assembly and disassembly can be controlled. engineering.org.cn
Table 2: Key Intermolecular Interactions in Adamantane Assembly
| Interaction Type | Key Participants | Typical Binding Strength (Kₐ) | Role in Assembly | Reference |
| Hydrogen Bonding | Urea, Amide, Hydroxyl, Catechol groups | Varies | Directs molecular packing and formation of ordered aggregates. | tandfonline.comresearchgate.netnih.gov |
| Host-Guest | Adamantane (guest) + β-Cyclodextrin (host) | 10³–10⁵ M⁻¹ | Forms stable 1:1 inclusion complexes, linking molecular components. | nih.govmdpi.com |
| Host-Guest | Adamantane (guest) + Cucurbit[n]uril (host) | High affinity | Drives formation of highly stable complexes for various applications. | nih.gov |
Molecular Recognition Phenomena
Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is fundamental to many biological and chemical processes. wikipedia.org Adamantane's unique structure makes it an excellent component for designing systems capable of highly specific molecular recognition. nih.gov
The development of synthetic host molecules that can selectively bind specific guests is a major goal in supramolecular chemistry. engineering.org.cn Due to the well-defined size, shape, and hydrophobicity of the adamantane cage, it is an ideal guest for a variety of macrocyclic hosts.
Cyclodextrins (CDs): β-Cyclodextrin, in particular, has a cavity size that is highly complementary to the adamantane moiety, leading to strong and selective binding. nih.govmdpi.com This predictable recognition has been used to construct various supramolecular systems. For example, β-CD-functionalized nanoparticles have been assembled with adamantane-appended peptides to create targeted therapeutic nanostructures. rsc.org The host-guest interaction between adamantane and β-CD serves as a reliable tool for linking different molecular components in a controlled manner. rsc.orgacs.org
Cucurbit[n]urils (CB[n]): The CB[n] family of macrocycles, especially CB pensoft.net, offers a cavity that provides an exceptionally tight fit for adamantane, resulting in very high association constants. nih.gov This strong interaction has been utilized in the development of sensing assays, diagnostic tools, and drug delivery systems. nih.gov The stability and specificity of the adamantane-CB[n] complex allow for its use in complex biological environments. nih.gov
Other Macrocycles: While CDs and CB[n]s are the most common, other macrocycles like calixarenes and pillar[n]arenes have also been explored as hosts, leveraging various non-covalent forces to achieve molecular recognition. engineering.org.cnbeilstein-journals.org The rigid adamantane cage can also serve as a structural backbone in the design of new receptor molecules, where it pre-organizes the binding sites for enhanced guest recognition. nih.gov
Combining the recognition properties of adamantane with the biological relevance of carbohydrates has led to the development of sophisticated supramolecular systems. mdpi.comrsc.org In these systems, the adamantane moiety typically acts as a hydrophobic anchor, allowing for the non-covalent attachment of carbohydrate ligands to surfaces or assemblies via host-guest chemistry. pensoft.netmdpi.com
For instance, amphiphilic cyclodextrin (B1172386) vesicles can be decorated with various carbohydrates. mdpi.com This is achieved by synthesizing adamantane-carbohydrate conjugates, which then self-assemble onto the surface of the vesicles through the strong inclusion of the adamantane anchor into the cyclodextrin cavities of the vesicle membrane. pensoft.netmdpi.com This creates an artificial glycocalyx on the vesicle surface, which can be used as a model system to study specific protein-carbohydrate interactions, such as those with lectins like Concanavalin A. pensoft.netmdpi.com Similarly, adamantane-functionalized boronic acids have been used with cyclodextrin vesicles to create self-assembled sensors for carbohydrates. nih.gov The host-guest interaction brings the boronic acid recognition units to the vesicle surface, where they can bind to target sugars like fructose (B13574) and glucose. nih.gov
The morphology of these self-assembled structures can also be controlled. In one study, an asymmetrically substituted perylene (B46583) diimide derivative containing an adamantane moiety was shown to undergo a morphological change from spherical to ribbon-like structures upon complexation with β-cyclodextrin, which in turn enhanced its binding interactions with lectins. rsc.org
Dynamic Supramolecular Systems and Adaptable Materials
The use of reversible interactions, whether non-covalent (like host-guest interactions) or dynamic covalent, allows for the creation of "smart" materials that can adapt their properties in response to external stimuli. engineering.org.cnresearchgate.net Adamantane derivatives, particularly those stemming from isocyanates, are valuable components in this field.
The reversible nature of the adamantane-cyclodextrin host-guest interaction is a key enabler of dynamic systems. engineering.org.cn This interaction can be used to create self-healing hydrogels, where adamantane-functionalized polymers and cyclodextrin-functionalized polymers cross-link to form a network. rsc.org If the gel is damaged, the reversible host-guest bonds can break and reform, allowing the material to repair itself. researchgate.net
Furthermore, polyurethanes, which are synthesized from isocyanates, can be designed to be dynamic. The urethane (B1682113) bond itself can be reversible under certain conditions, such as heating, breaking back down into the isocyanate and alcohol precursors. rsc.org By incorporating adamantane into the polyurethane backbone, for example by using 1,3-adamantanediol (B44800) as a monomer, materials with unique thermal and mechanical properties can be created. nih.govrsc.org The bulky adamantane group disrupts the regular packing of polymer chains, influencing the material's glass transition temperature and crystallinity. nih.govrsc.org This approach has been used to develop shape-memory polyurethanes. These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a stimulus like heat. The adamantane unit contributes to the formation of stable network points that define the permanent shape. nih.govrsc.org The combination of dynamic covalent chemistry from the isocyanate precursors and the unique structural properties of adamantane provides a powerful platform for engineering adaptable and functional materials. researchgate.netrsc.org
Strategic Applications in Organic Synthesis and Chemical Biology
Building Block for Complex Molecular Architectures
The unique steric and electronic properties of the 2-adamantyl group, combined with the versatile reactivity of the isocyanate, make 2-adamantylisocyanate an attractive starting material for the synthesis of diverse and complex molecules.
Synthesis of Adamantane-Containing Ureas and Thioureas as Intermediate Scaffolds
A primary application of this compound is in the synthesis of adamantane-containing ureas and thioureas. These compounds often serve as crucial intermediates in the development of biologically active molecules. The isocyanate group readily reacts with primary and secondary amines to form ureas, and with thiols to form thioureas, providing a straightforward method for incorporating the bulky adamantane (B196018) moiety.
These urea (B33335) and thiourea (B124793) derivatives are particularly significant as scaffolds for enzyme inhibitors. For instance, a series of 1,3-disubstituted ureas containing a lipophilic adamantane moiety have been synthesized by reacting 1-(isocyanatomethyl)adamantane with various anilines, yielding products in up to 92% yield. mdpi.com These ureas are designed as potent and selective inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases and inflammation. mdpi.commdpi.com The adamantane group in these inhibitors typically occupies a hydrophobic pocket in the enzyme's active site, contributing to the inhibitor's potency.
Similarly, adamantyl-containing diureas and thioureas have been synthesized and shown to be effective inhibitors of sEH. nih.gov The synthesis often involves the reaction of an adamantyl isocyanate with a diamine or an amino-thiourea derivative. The resulting structures can be further modified to optimize their inhibitory activity and pharmacokinetic properties.
The synthesis of these urea and thiourea intermediates is often straightforward, involving the reaction of this compound with the desired amine or thiol in a suitable solvent at room temperature or with gentle heating. The yields for these reactions are generally high, making this a reliable method for generating libraries of compounds for biological screening.
Table 1: Examples of Adamantane-Containing Ureas and Thioureas from Adamantyl Isocyanates
| Adamantyl Isocyanate Derivative | Reactant | Product Type | Application | Reference |
|---|---|---|---|---|
| 1-(Isocyanatomethyl)adamantane | Monohalo- and dihaloanilines | 1,3-Disubstituted Ureas | sEH Inhibitors | mdpi.com |
| (3-Bromoadamantan-1-yl)isocyanate | Aliphatic diamines, anilines | 1,3-Disubstituted Ureas and Diureas | sEH Inhibitors | mdpi.com |
| 1-Adamantyl isocyanate | Amines | Ureas | sEH Inhibitors | nih.gov |
Creation of Novel Heterocyclic Compounds from this compound
While the primary use of this compound is in the synthesis of acyclic ureas and thioureas, its reactivity can be harnessed to create novel heterocyclic compounds. Isocyanates are known to participate in various cyclization reactions, particularly with bifunctional reagents that contain nucleophilic groups capable of reacting with the isocyanate moiety.
Although specific examples detailing the cyclization of this compound to form novel heterocycles are not extensively documented in the reviewed literature, the general reactivity of isocyanates suggests several potential pathways. For instance, reaction with compounds containing both an amine and a hydroxyl or thiol group could lead to the formation of five- or six-membered heterocyclic rings, such as oxazolidinones or thiazolidinones, incorporating the 2-adamantyl substituent.
Multicomponent reactions (MCRs) represent another powerful strategy for the synthesis of complex heterocycles from simple starting materials, including isocyanides, which can be synthesized from isocyanates. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of diverse heterocyclic scaffolds. mdpi.com The introduction of the bulky 2-adamantyl group via an isocyanide derived from this compound could lead to the discovery of novel heterocyclic structures with interesting biological properties.
Ligand Design and Functional Probe Development
The adamantane group's ability to interact with biological targets, coupled with the synthetic accessibility of derivatives from this compound, makes it a valuable component in the design of ligands and functional probes for chemical biology.
Incorporation into Molecular Probes for Chemical Biology Studies
Molecular probes are essential tools for studying biological processes in their native environment. Fluorescent probes, for example, allow for the visualization of specific biomolecules or cellular events. While direct examples of this compound being incorporated into fluorescent probes are not prominent in the surveyed literature, the principles of probe design suggest its potential utility. The adamantane moiety could serve as a recognition element for specific protein pockets, and the isocyanate could be used as a reactive handle to attach a fluorophore or a linker to a targeting molecule.
The development of PET (Positron Emission Tomography) imaging probes is another area where adamantane derivatives have shown promise. The lipophilic nature of the adamantane cage can facilitate brain uptake, a desirable property for imaging probes targeting the central nervous system. nih.gov Although no specific PET probes derived directly from this compound were identified in the reviewed literature, the synthesis of adamantane-containing ligands for PET imaging is an active area of research.
Derivatization for Enzyme Inhibition and Modulation
Beyond sEH, derivatives of this compound have been explored as inhibitors for other enzymes, demonstrating the broad applicability of this building block in medicinal chemistry.
A notable example is the development of inhibitors for tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme that is a promising target for anticancer therapy. rsc.org In a study focused on developing new TDP1 inhibitors, 2-adamantyl isocyanate was synthesized from 2-adamantylamine hydrochloride and used to create a series of urea-based compounds. rsc.org These compounds, which combine a resin acid moiety with an adamantane group through a urea linker, were found to inhibit TDP1 at micromolar concentrations. rsc.org
The synthesis of these inhibitors involved the reaction of 2-adamantyl isocyanate with an appropriate amine-containing fragment of a resin acid. rsc.org The resulting ureas were then tested for their ability to inhibit TDP1. The adamantane residue in these molecules is thought to engage in hydrophobic interactions within the enzyme's active site, contributing to their inhibitory activity. rsc.org
Table 2: Inhibitory Activity of Adamantane-Urea Derivatives against TDP1
| Compound | Linker | Diterpene Fragment | TDP1 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2 | Urea | Dehydroabietyl | 0.23 ± 0.04 | rsc.org |
| 3 | Thiourea | Dehydroabietyl | 0.19 ± 0.02 | rsc.org |
| 4 | Urea | Dehydroabietyl (modified) | 0.31 ± 0.02 | rsc.org |
| 9 | Urea | Nordehydroabietyl | 0.44 ± 0.07 | rsc.org |
| 10 | Thiourea | Nordehydroabietyl | 0.28 ± 0.03 | rsc.org |
| 11 | Urea | Norabietyl | 2.3 ± 0.1 | rsc.org |
| 12 | Thiourea | Norabietyl | 1.1 ± 0.1 | rsc.org |
Data extracted from a study on new TDP1 inhibitors. rsc.org
This work highlights the utility of this compound as a versatile reagent for generating libraries of potential enzyme inhibitors. The straightforward nature of the urea formation reaction allows for the rapid exploration of different structural combinations to optimize biological activity.
Future Directions and Emerging Research Avenues
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry Principles)
The synthesis of isocyanates, including adamantyl derivatives, is undergoing a transformation driven by the principles of green chemistry and the adoption of advanced synthetic technologies like flow chemistry. These approaches aim to develop safer, more efficient, and environmentally benign processes.
Flow Chemistry: Continuous flow processes offer significant advantages for the synthesis of isocyanates, which often involve hazardous reagents and intermediates. A patented environmentally friendly continuous flow process for producing isocyanates involves mixing an acyl hydrazide with an aqueous solution of nitrous acid in flow to form an acyl azide (B81097). This is followed by in-flow solvent extraction and heating to induce the Curtius rearrangement, yielding the isocyanate. google.com This methodology, which has been described for the synthesis of 1-adamantane isocyanate, is readily adaptable for 2-adamantylisocyanate, offering enhanced safety by minimizing the accumulation of explosive azide intermediates and improving reaction control. google.com The development of a high-yielding, scalable, and safe flow-based synthesis of 2-aminoadamantane-2-carboxylic acid further demonstrates the potential of flow chemistry for adamantane (B196018) derivatives. researchgate.net
Green Chemistry Principles: The traditional synthesis of isocyanates often relies on the use of phosgene (B1210022), a highly toxic chemical. Green chemistry principles encourage the development of phosgene-free routes. One-step methods for the preparation of adamantyl-containing isocyanates have been developed using the Curtius reaction, where the synthesis is performed without the isolation of the intermediate acid chloride, and the acid azide formation and its rearrangement to the isocyanate occur simultaneously. researchgate.net This approach, with yields of 83–94%, presents a greener alternative to traditional methods. researchgate.net Further research is focused on utilizing alternative carbonyl sources such as dimethyl carbonate and even carbon dioxide to reduce the environmental impact of isocyanate production.
Expansion of Computational Modeling for Complex this compound Systems
Computational modeling is a powerful tool for predicting the properties and behavior of chemical systems, and its application to this compound and its derivatives is a growing area of research. Molecular modeling can provide valuable insights into the structure, reactivity, and interactions of these complex molecules, guiding the design of new materials and biological probes.
The mechanical behavior of polymers and nanocomposites derived from this compound can be predicted using a range of modeling techniques, from molecular-based simulations like Molecular Dynamics and Monte Carlo to continuum-based approaches like the Finite Element Method. ipme.ru These models can elucidate how the rigid adamantane cage influences the macroscopic properties of the resulting polymers. researchgate.net For instance, molecular simulation has been used to study the structure of polyurethane membranes and the process of pervaporation, providing a framework for designing this compound-based membranes with specific separation properties. nih.gov
Furthermore, computational studies can be employed to understand the conformational stability and intermolecular interactions of molecules containing the adamantane scaffold. Such studies on bioactive adamantane derivatives have utilized methods like Hirshfeld surface analysis and the CLP-Pixel method to identify and quantify interactions that stabilize crystal structures. These computational approaches can be extended to complex systems involving this compound to predict their self-assembly behavior and the stability of the resulting supramolecular structures.
Exploration of Novel Supramolecular Assemblies and Functional Materials Based on this compound
The rigid, bulky nature of the adamantane cage makes this compound an attractive building block for the construction of novel supramolecular assemblies and advanced functional materials. Its ability to form strong non-covalent interactions is a key feature in the design of these systems.
Supramolecular Assemblies: The adamantyl group is a cornerstone of host-guest chemistry, readily forming stable inclusion complexes with macrocyclic hosts like cucurbit[n]urils. nih.gov This strong supramolecular recognition has been exploited in the development of drug delivery systems, sensing assays, and bioimaging agents. nih.gov The isocyanate functionality of this compound provides a reactive handle to incorporate this supramolecular motif into larger, more complex architectures. For example, adamantane-appended supramolecular self-associating amphiphiles have been synthesized and shown to have antimicrobial efficacy. researchgate.net
Functional Materials: The incorporation of this compound into polymers can impart unique properties, leading to the development of high-performance materials. Isocyanates are key components in the production of polyurethanes, and the inclusion of the adamantyl group can enhance thermal stability, mechanical strength, and hydrophobicity. patsnap.com Adamantane-functionalized polymers, such as poly(2-oxazoline)s, have been shown to exhibit tunable lower critical solution temperature (LCST) behavior through molecular recognition, making them suitable for applications in smart materials and sensors. nih.gov Furthermore, adamantyl-functionalized nanoparticles can be prepared via the reaction of adamantyl isocyanate with thiol-modified nanoparticles, opening avenues for applications in drug delivery and diagnostics. sigmaaldrich.com
Development of New Applications in Chemical Biology Beyond Inhibitor Design
While adamantane-containing compounds are well-known as enzyme inhibitors, the unique reactivity of the isocyanate group in this compound opens up possibilities for its use in other areas of chemical biology, particularly in the development of chemical probes and bioconjugation strategies.
Chemical Probes: A chemical probe is a small molecule that can be used to study the function of a protein or other biomolecule in a biological system. nih.gov The isocyanate group is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as lysine. nih.gov This reactivity can be harnessed to develop activity-based probes or photoaffinity labels to identify and study the targets of bioactive molecules. nih.govrsc.org A versatile isocyanate-mediated chemical tagging (IMCT) strategy has been developed for appending chemical tags onto drug-like small molecules, which can be used to create a variety of probes, including those for photoaffinity labeling and pull-down assays. nih.gov
Bioconjugation: The selective modification of biomolecules, or bioconjugation, is a fundamental tool in chemical biology. The isocyanate group's ability to react with amines can be utilized to attach the bulky and lipophilic adamantane moiety to proteins, peptides, or other biomolecules. nih.gov This can be used to alter their properties, for example, by increasing their cell permeability or facilitating their interaction with specific biological targets. Recent strategies have focused on generating isocyanates on-demand from stable precursors to achieve more selective protein labeling in biological systems. nih.govresearchgate.net Such approaches could be adapted for this compound to create novel bioconjugates with tailored properties for applications in diagnostics and therapeutics. The development of PROTACs (PROteolysis TArgeting Chimeras) as chemical probes also presents an exciting future direction, where this compound could potentially be incorporated into these bifunctional molecules to induce the degradation of specific protein targets. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Adamantylisocyanate, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves the reaction of 2-adamantanol with phosgene or thiophosgene derivatives under anhydrous conditions. Key parameters include temperature control (maintained between 0–5°C to minimize side reactions), stoichiometric ratios of reagents, and inert atmosphere (e.g., nitrogen) to prevent hydrolysis. Post-reaction purification via fractional distillation or column chromatography is essential. Yield optimization requires monitoring reaction progress using TLC or in-situ IR spectroscopy to detect isocyanate formation (C=O stretching ~2270 cm⁻¹). Always validate purity via melting point analysis and NMR (¹H/¹³C) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H NMR should show absence of hydroxyl protons (δ 1.5–2.5 ppm for adamantyl protons). ¹³C NMR confirms the isocyanate group (δ ~120–130 ppm).
- IR Spectroscopy : Confirm the presence of the isocyanate group (sharp peak ~2270 cm⁻¹).
- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>98% by area normalization).
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values. For novel derivatives, single-crystal X-ray diffraction provides definitive structural proof .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent moisture ingress and decomposition.
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.
- First Aid : In case of skin contact, rinse immediately with copious water for 15 minutes; seek medical attention if irritation persists. Refer to safety data sheets for emergency protocols .
Advanced Research Questions
Q. How can researchers resolve conflicting literature data on the reactivity of this compound with nucleophiles?
- Methodological Answer : Conduct controlled comparative studies under standardized conditions (solvent, temperature, catalyst). Use kinetic analysis (e.g., UV-Vis spectroscopy) to measure reaction rates. Validate results with DFT calculations to model transition states and identify steric/electronic factors influencing reactivity. Cross-reference findings with independent techniques like in-situ NMR or mass spectrometry. Address discrepancies by replicating prior methods exactly and documenting deviations .
Q. What experimental design principles apply to optimizing reaction conditions for this compound in novel coupling reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield or selectivity.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR or Raman spectroscopy for real-time monitoring.
- Statistical Validation : Apply ANOVA or t-tests to confirm significance of optimized parameters. Publish full experimental details, including negative results, to enhance reproducibility .
Q. How can computational methods complement experimental studies of this compound’s reaction mechanisms?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate reaction pathways to identify intermediates and transition states. Compare computed activation energies with experimental Arrhenius plots.
- Solvent Effects : Use COSMO-RS models to predict solvent influence on reaction thermodynamics.
- Docking Studies : For biochemical applications, model interactions with enzymes or receptors using AutoDock or Schrödinger Suite. Validate predictions with kinetic assays or crystallography .
Q. What strategies are effective for troubleshooting low yields in this compound-based polymer synthesis?
- Methodological Answer :
- Side Reaction Analysis : Use LC-MS or MALDI-TOF to detect oligomers/byproducts.
- Moisture Control : Ensure rigorous drying of monomers and solvents (e.g., molecular sieves).
- Catalyst Screening : Test alternative catalysts (e.g., organocatalysts vs. metal-based).
- Chain-Length Optimization : Adjust stoichiometry and initiator ratios via SEC (Size Exclusion Chromatography) .
Guidelines for Data Reporting and Reproducibility
- Supplementary Materials : Include raw NMR/IR spectra, crystallographic data (CIF files), and computational input/output files. Label datasets with unique identifiers (e.g., DOI) .
- Ethical Data Presentation : Disclose all experimental conditions, including failed attempts. Use error bars and confidence intervals in graphical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
